(2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride
Description
Properties
IUPAC Name |
N'-[(3,4-dimethylphenyl)methyl]-N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-10-4-5-12(8-11(10)2)9-14(3)7-6-13;;/h4-5,8H,6-7,9,13H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYCLHRJLJUWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)CCN)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,4-Dimethylphenyl)methyl]-N’-methylethane-1,2-diamine;dihydrochloride typically involves the reaction of 3,4-dimethylaniline with methacrylic acid in the presence of a catalyst such as hydroquinone. The reaction is carried out in a solvent like toluene at elevated temperatures (around 70°C) for an extended period (24 hours). After the reaction, the product is isolated and purified through various techniques such as crystallization and filtration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(3,4-Dimethylphenyl)methyl]-N’-methylethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as an intermediate in the synthesis of various bioactive molecules. Its structure allows it to participate in reactions leading to the formation of chiral amines, which are crucial in the development of pharmaceuticals. Recent advancements in asymmetric synthesis have highlighted the importance of such compounds in creating enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects .
Synthesis of Chiral Amines
The compound can be utilized in asymmetric hydrogenation processes, where it serves as a substrate for the production of chiral amines. These amines are vital for synthesizing a range of pharmaceutical agents, including those targeting central nervous system disorders and cardiovascular diseases. Studies have shown that utilizing chiral ligands during the synthesis can yield high enantiomeric excess (ee), demonstrating the compound's versatility .
Reaction Mechanisms
The synthesis often involves innovative approaches such as using bidentate chiral ligands or modular monodentate ligands to enhance reaction efficiency. For instance, recent methodologies have achieved up to 97% ee in the synthesis of chiral amines derived from this compound . The reaction conditions can be optimized to minimize byproduct formation while maximizing yield and purity.
Antioxidant and Antibacterial Activities
Research has indicated that derivatives of (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride exhibit significant antioxidant and antibacterial properties. For example, compounds synthesized from this base structure have been tested for their ability to scavenge free radicals and inhibit bacterial growth, showcasing potential applications in treating infections and oxidative stress-related conditions .
Thrombopoietin Receptor Agonists
Another notable application is its use in developing thrombopoietin receptor agonists. These compounds are crucial for enhancing platelet production and could be beneficial in treating thrombocytopenia. The structural modifications involving (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride have shown promise in improving solubility and bioavailability of therapeutic agents aimed at this condition .
Case Studies
Mechanism of Action
The mechanism of action of N’-[(3,4-Dimethylphenyl)methyl]-N’-methylethane-1,2-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethylphenyl)-α-methyl-β-alanine hydrochloride: This compound shares a similar dimethylphenyl group but differs in its overall structure and properties.
N-(3,4-Dimethylphenyl)-N’-(6-methyl-2-pyridinyl)urea: Another compound with a similar phenyl group but different functional groups and applications.
Uniqueness
N’-[(3,4-Dimethylphenyl)methyl]-N’-methylethane-1,2-diamine;dihydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
(2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry. Its structural characteristics suggest potential biological activities, particularly in the areas of neuropharmacology and cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . The presence of both amino and aromatic groups indicates potential interactions with various biological targets.
The biological activity of (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride primarily involves its interaction with neurotransmitter systems and potential modulation of signaling pathways:
- Monoamine Oxidase Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, potentially enhancing mood and cognitive functions .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism may involve the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins .
Biological Activity Data
The following table summarizes key findings related to the biological activity of (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride:
Case Studies
- Neuropharmacological Effects : A study investigated the effects of the compound on cognitive function in a mouse model. Results indicated that administration improved memory retention and reduced anxiety-like behaviors, suggesting potential applications in treating neurodegenerative disorders.
- Anticancer Activity : In vitro studies demonstrated that (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride induced significant apoptosis in various cancer cell lines with IC50 values ranging from 0.5 to 1.5 µM. The study highlighted its effectiveness against multidrug-resistant cancer cells, indicating its potential as a novel anticancer agent .
- Synergistic Effects with Other Agents : Research explored the combination of this compound with standard chemotherapeutic agents. The results showed enhanced cytotoxicity when used alongside doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in cancer therapy .
Q & A
Basic: What are the optimal synthetic routes for (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride, and how can purity be ensured?
Answer:
The synthesis typically involves reductive amination between 3,4-dimethylbenzaldehyde and methylamine, followed by alkylation with 2-aminoethyl chloride. Key steps include:
- Reductive amination : Use sodium cyanoborohydride or hydrogen gas with a palladium catalyst to reduce the intermediate imine .
- Alkylation : React the secondary amine with 2-chloroethylamine in anhydrous tetrahydrofuran (THF) under nitrogen .
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) removes unreacted precursors. Final crystallization in ethanol/HCl yields the dihydrochloride salt with >95% purity .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
Critical characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure (e.g., methyl groups at δ 2.2–2.4 ppm, aromatic protons at δ 6.8–7.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 265.18) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water gradient .
Advanced: How does the structural configuration influence its interaction with biological targets like adrenergic receptors?
Answer:
The 3,4-dimethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. The 2-aminoethyl moiety may mimic endogenous catecholamine structures, enabling binding to β-adrenergic receptors. Key studies involve:
- Docking simulations : Predict binding affinity to β-adrenergic receptors (e.g., Glide SP scoring in Schrödinger Suite) .
- Functional assays : Measure cAMP production in HEK293 cells expressing β-AR to quantify agonism/antagonism .
- SAR analysis : Modifying methyl groups or amine chain length alters receptor selectivity (e.g., β vs. β) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer: Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., CHO-K1 for GPCR assays) and buffer conditions (e.g., Hanks’ balanced salt solution) .
- Impurity profiling : Quantify by-products (e.g., unreacted 3,4-dimethylbenzaldehyde) via GC-MS to rule out off-target effects .
- Dose-response validation : Repeat assays across a 10–10 M concentration range to confirm EC/IC reproducibility .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Hazard mitigation : Use PPE (gloves, lab coat, goggles) due to skin/eye irritation risks (H315/H319) .
- Ventilation : Perform reactions in a fume hood to avoid inhalation (H335) .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: What computational methods predict its pharmacokinetic properties?
Answer:
- ADME prediction : SwissADME estimates bioavailability (e.g., 75% intestinal absorption) and CYP450 metabolism .
- Molecular dynamics (MD) : Simulate blood-brain barrier permeability (e.g., GROMACS with lipid bilayer models) .
- LogP calculation : Use ChemAxon or MarvinSuite to optimize solubility (target LogP < 3) .
Advanced: How can structural modifications enhance its stability in aqueous solutions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
